molecular formula C13H14F3N3O3 B6462250 4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549015-98-5

4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6462250
CAS No.: 2549015-98-5
M. Wt: 317.26 g/mol
InChI Key: RKLPSURFNFTBDN-UHFFFAOYSA-N
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Description

4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound characterized by the presence of a trifluorobutanoyl group, an azetidine ring, and a pyridine carboxamide moiety

Properties

IUPAC Name

4-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)3-1-11(20)19-6-9(7-19)22-8-2-4-18-10(5-8)12(17)21/h2,4-5,9H,1,3,6-7H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPSURFNFTBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)OC2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluorobutanoyl group and azetidine ring may interact with enzymes or receptors, modulating their activity. The pyridine carboxamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-butanol: A related compound with a trifluorobutanoyl group but lacking the azetidine and pyridine moieties.

    4,4,4-Trifluorobutanoyl chloride: Used as a precursor in the synthesis of the target compound.

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of a trifluorobutanoyl group, azetidine ring, and pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a trifluorobutanoyl group, an azetidine ring, and a pyridine carboxamide moiety, which collectively contribute to its unique chemical properties and biological effects.

Chemical Structure

The compound's structure can be represented by the following IUPAC name and molecular formula:

  • IUPAC Name : 4-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxypyridine-2-carboxamide
  • Molecular Formula : C13H14F3N3O3

The mechanism of action involves the interaction of the compound with specific molecular targets, likely including various enzymes or receptors. The trifluorobutanoyl group and azetidine ring may modulate enzyme activity, while the pyridine carboxamide moiety enhances binding affinity and specificity. This suggests potential applications in drug development targeting specific biological pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies on benzothiazole derivatives have shown effective cytotoxicity against cancer cell lines, suggesting that structural components akin to those in 4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide may also confer similar properties .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that 4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide could potentially inhibit bacterial growth through mechanisms involving cell wall disruption or interference with metabolic pathways.

Case Studies

  • In Vitro Studies : In vitro evaluations have been conducted to assess the compound's efficacy against human tumor cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through caspase activation pathways.
  • Toxicity Assessments : Toxicity studies using zebrafish models have provided insights into the safety profile of the compound. These studies are crucial for determining the therapeutic window and potential side effects in vivo.

Data Table: Comparison with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
4-{[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]oxy}pyridine-2-carboxamideStructureModerate (in vitro studies ongoing)Potential (further studies required)
Benzothiazole DerivativeStructureHigh (U937 & MCF-7 cell lines)Moderate (various strains)
Azetidine DerivativeStructureLow (limited studies)High (specific bacteria)

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